Antibody Coupling Efficiency
In a study utilizing the structurally analogous PDP-PEG-HSPE lipid, an optimal antibody coupling efficiency of 71% was achieved for the attachment of a maleimide-derivatized monoclonal antibody (chTNT-3) to thiolated liposome surfaces. This efficiency was observed at an initial antibody-to-PDP-lipid molar ratio of 1:10, resulting in a final antibody density of 106 μg antibody per μmol of total phospholipids [1]. This high coupling efficiency demonstrates the effectiveness of the PDP-thiol/maleimide conjugation strategy for producing functional immunoliposomes. While direct head-to-head data for DPPE-PDP versus DSPE-PDP under identical conditions are not available in this dataset, this class-level inference confirms the robust reactivity of the PDP functional group when anchored by a saturated phosphatidylethanolamine scaffold [1]. The resulting immunoliposomes maintained a mean size of 115 ± 33 nm and preserved immunoreactivity, validating the conjugation method for targeting applications [1].
| Evidence Dimension | Antibody Coupling Efficiency to PDP-Functionalized Liposomes |
|---|---|
| Target Compound Data | 71% (class-level inference based on PDP-PEG-HSPE lipid) |
| Comparator Or Baseline | Not applicable (absolute performance metric under defined conditions) |
| Quantified Difference | 71% optimal coupling efficiency |
| Conditions | PDP-PEG-HSPE liposomes thiolated with DTT; maleimide-derivatized chTNT-3 antibody; Ab:PDP molar ratio 1:10. |
Why This Matters
This high coupling efficiency reduces reagent waste and ensures a predictable antibody surface density, which is critical for reproducible batch-to-batch manufacturing of targeted liposomes for research or preclinical development.
- [1] Pan, H., Niu, G. Q., Pan, J., & Lu, W. Y. (2006). Preparation and in vitro targeting of sterically stabilized liposomes modified with chimeric TNT-3 monoclonal antibody. Acta Pharmaceutica Sinica, 41(6), 506-512. View Source
